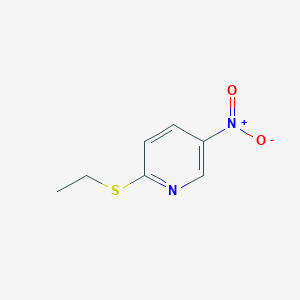

2-(Ethylthio)-5-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethylsulfanyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-2-12-7-4-3-6(5-8-7)9(10)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPUTNNENYPAMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444988 | |

| Record name | 2-(Ethylthio)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107756-05-8 | |

| Record name | 2-(Ethylthio)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Ethylthio)-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Ethylthio)-5-nitropyridine, a key intermediate in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound.

Introduction

This compound is a substituted pyridine derivative of significant interest in the field of medicinal chemistry. The presence of the electron-withdrawing nitro group and the versatile ethylthio moiety makes it a valuable building block for the synthesis of a variety of more complex molecules with potential therapeutic applications. The core structure is amenable to further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs.

Synthesis of this compound

The most common and efficient synthetic route to this compound involves a two-step process. The first step is the synthesis of the key precursor, 2-chloro-5-nitropyridine. The second step is the nucleophilic aromatic substitution of the chloro group with an ethylthio group.

Step 1: Synthesis of 2-Chloro-5-nitropyridine

Several methods have been reported for the synthesis of 2-chloro-5-nitropyridine. A common approach starts from 2-aminopyridine, which undergoes nitration followed by a Sandmeyer-type reaction. An alternative, high-yield method involves the chlorination of 2-hydroxy-5-nitropyridine.[1]

Reaction Scheme for Step 1 (from 2-aminopyridine):

Caption: Synthesis of 2-chloro-5-nitropyridine from 2-aminopyridine.

Step 2: Synthesis of this compound

The final step involves the reaction of 2-chloro-5-nitropyridine with a source of the ethylthiolate nucleophile, typically sodium ethanethiolate, generated in situ from ethanethiol and a base like sodium hydroxide or sodium ethoxide.

Reaction Scheme for Step 2:

Caption: Synthesis of this compound.

Experimental Protocols

Synthesis of 2-Chloro-5-nitropyridine (from 2-Hydroxy-5-nitropyridine)[1]

This protocol is adapted from a high-yield patent procedure.

-

To a stirred solution of 2-hydroxy-5-nitropyridine (14.0 g, 0.1 mol) in phosphorus oxychloride (50 mL) is slowly added phosphorus pentachloride (25.0 g, 0.12 mol).

-

The reaction mixture is heated to 100-105 °C and stirred for 5 hours.

-

After completion of the reaction (monitored by TLC), the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is cooled and carefully poured into ice water (120 g) with vigorous stirring.

-

The aqueous solution is neutralized to pH 8-9 with a 40 wt% aqueous sodium hydroxide solution.

-

The product is extracted with dichloromethane (3 x 60 mL).

-

The combined organic layers are washed with saturated brine (20 mL), dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield 2-chloro-5-nitropyridine as a yellow solid.

Synthesis of this compound

This protocol is adapted from the procedure for the synthesis of the analogous 2-(methylthio)-5-nitropyridine.

-

In a round-bottom flask, dissolve sodium hydroxide (1.32 g, 0.033 mol) in ethanol (60 mL) with gentle heating.

-

To this solution, add ethanethiol (2.05 g, 0.033 mol).

-

Add 2-chloro-5-nitropyridine (4.75 g, 0.03 mol) to the solution and stir the mixture at room temperature.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration.

-

The crude product is washed with water and can be purified by recrystallization from ethanol to afford this compound.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods.

Physical Properties

| Property | Value |

| CAS Number | 107756-05-8 |

| Molecular Formula | C₇H₈N₂O₂S |

| Molecular Weight | 184.22 g/mol |

| Appearance | Expected to be a yellow solid |

| Melting Point | Not available in the searched literature |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on analysis of closely related compounds.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.2 | d | 1H | H-6 (Pyridine) |

| ~8.3 | dd | 1H | H-4 (Pyridine) |

| ~7.3 | d | 1H | H-3 (Pyridine) |

| ~3.3 | q | 2H | -S-CH₂ -CH₃ |

| ~1.4 | t | 3H | -S-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C-2 (Pyridine) |

| ~148 | C-6 (Pyridine) |

| ~141 | C-5 (Pyridine) |

| ~133 | C-4 (Pyridine) |

| ~122 | C-3 (Pyridine) |

| ~28 | -S -CH₂-CH₃ |

| ~14 | -S-CH₂-CH₃ |

Table 3: Predicted FT-IR Spectral Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2970-2850 | C-H stretch (aliphatic) |

| ~1590, ~1470 | C=C and C=N stretch (pyridine ring) |

| ~1520, ~1350 | N-O stretch (nitro group) |

| ~1300-1200 | C-N stretch |

| ~700-600 | C-S stretch |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z Value | Interpretation |

| 184 | Molecular ion [M]⁺ |

| 155 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 138 | [M - NO₂]⁺ (Loss of nitro group) |

| 123 | [M - C₂H₅ - S]⁺ (Loss of ethyl and sulfur) |

Experimental and Analytical Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

Caption: Workflow for Synthesis and Characterization.

Conclusion

This technical guide has outlined a reliable and reproducible method for the synthesis of this compound. The provided experimental protocols and expected characterization data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The straightforward synthesis and the potential for further chemical modification make this compound an attractive scaffold for the development of novel bioactive compounds.

References

An In-depth Technical Guide to the Chemical Properties of 2-(Ethylthio)-5-nitropyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Ethylthio)-5-nitropyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. As a derivative of pyridine, its structure incorporates a thioether and a nitro group, functionalities that impart unique electronic properties and reactivity. The pyridine ring is a common scaffold in pharmaceuticals, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The presence of the strongly electron-withdrawing nitro group, positioned para to the ethylthio substituent, significantly influences the electron density of the pyridine ring, making the compound susceptible to specific chemical transformations.

This guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, a representative synthesis protocol, key reactivity patterns, and the biological context provided by related compounds.

Physicochemical and Computed Properties

Quantitative data for this compound is primarily based on its molecular formula and computational models. Experimental data such as melting and boiling points are not widely reported in publicly available literature.

| Property | Value | Source |

| CAS Number | 107756-05-8 | [3] |

| Molecular Formula | C₇H₈N₂O₂S | [4] |

| Molecular Weight | 184.22 g/mol | [3][4] |

| Canonical SMILES | CCSC1=NC=C(C=C1)--INVALID-LINK--=O | [3] |

| MDL Number | MFCD13190434 | [3] |

| Storage | Sealed in dry, room temperature | [3] |

Note: For the closely related analog, 2-(Methylthio)-5-nitropyridine, a boiling point of 309.9 °C at 760 mmHg and a density of 1.35 g/cm³ have been reported, which may serve as an estimate.[5]

Synthesis and Characterization

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This common pathway in pyridine chemistry involves the displacement of a suitable leaving group, typically a halide, from the 2-position of the pyridine ring by an appropriate nucleophile.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on established methods for the synthesis of analogous alkylthio-pyridines.[6][7]

Reaction Scheme: 2-Chloro-5-nitropyridine + Sodium ethanethiolate → this compound + Sodium chloride

Reagents and Materials:

-

2-Chloro-5-nitropyridine

-

Ethanethiol (EtSH)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation of Sodium Ethanethiolate: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add ethanethiol (1.1 equivalents) dropwise to the stirred suspension. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium ethanethiolate.

-

Substitution Reaction: Dissolve 2-chloro-5-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the prepared sodium ethanethiolate solution at room temperature.

-

Stir the resulting reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, carefully quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Synthesis Workflow Diagram

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 107756-05-8|this compound|BLD Pharm [bldpharm.com]

- 4. This compound [chemicalbook.com]

- 5. 2-(Methylthio)-5-nitropyridine|lookchem [lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

Spectroscopic Analysis of 2-(Ethylthio)-5-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 2-(Ethylthio)-5-nitropyridine based on its functional groups and data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.2 - 9.0 | d | 1H | H-6 (Pyridine) |

| ~8.4 - 8.2 | dd | 1H | H-4 (Pyridine) |

| ~7.4 - 7.2 | d | 1H | H-3 (Pyridine) |

| ~3.3 - 3.1 | q | 2H | -S-CH₂ -CH₃ |

| ~1.4 - 1.2 | t | 3H | -S-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 160 | C-2 (Pyridine, C-S) |

| ~155 - 150 | C-6 (Pyridine) |

| ~145 - 140 | C-5 (Pyridine, C-NO₂) |

| ~135 - 130 | C-4 (Pyridine) |

| ~120 - 115 | C-3 (Pyridine) |

| ~30 - 25 | -S-CH₂ -CH₃ |

| ~15 - 10 | -S-CH₂-CH₃ |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2980 - 2850 | Medium | Aliphatic C-H Stretch |

| ~1600, ~1470 | Medium-Strong | Pyridine Ring C=C and C=N Stretching |

| ~1530, ~1350 | Strong | Asymmetric and Symmetric NO₂ Stretching[1] |

| ~1300 - 1200 | Medium-Strong | C-S Stretch |

| ~850 - 800 | Strong | C-H Out-of-Plane Bending (Pyridine) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 184 | [M]⁺ (Molecular Ion) |

| 155 | [M - C₂H₅]⁺ |

| 138 | [M - NO₂]⁺ |

| 111 | [M - C₂H₅ - NO₂]⁺ |

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

Detailed Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for an organic compound such as this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The solution should be filtered into a clean NMR tube to a height of about 4-5 cm.[2] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.[2]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a greater number of scans and a longer acquisition time are typically required compared to ¹H NMR. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3] The mixture should be homogenous. Press the mixture into a transparent pellet using a hydraulic press.

-

Sample Preparation (Thin Film Method): Dissolve a small amount of the solid in a volatile solvent like methylene chloride or acetone.[4] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[4]

-

Data Acquisition: Place the KBr pellet or salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer (or a blank KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or a mixture thereof.[5] The solution should be free of any particulate matter.[5]

-

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common ionization technique for relatively small, volatile molecules.[6] For more sensitive or less volatile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.[6][7]

-

Mass Analysis and Detection: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[6] The detector records the abundance of each ion, generating the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Unveiling the Enigma: The Biological Profile of 2-(Ethylthio)-5-nitropyridine - A Review of the Current Landscape

For Immediate Release

[City, State] – [Date] – An extensive review of the current scientific literature reveals a significant knowledge gap concerning the specific biological mechanism of action for the compound 2-(Ethylthio)-5-nitropyridine (ETNP). While the synthesis of this and related compounds is documented, detailed studies elucidating its molecular targets, effects on signaling pathways, and quantitative efficacy in biological systems are not publicly available. This whitepaper serves as a technical guide for researchers, scientists, and drug development professionals by summarizing the existing knowledge on the synthesis of ETNP and contextualizing its potential biological activities based on the broader classes of nitropyridines and 2-thio-substituted pyridines.

Synthetic Pathways to this compound

The synthesis of 2-(alkylthio)-5-nitropyridines is generally accomplished through the S-alkylation of a 2-mercapto-5-nitropyridine precursor. A common synthetic strategy involves the deprotonation of the thiol group with a base, such as sodium hydroxide, to form a thiolate anion, which then acts as a nucleophile. Subsequent reaction with an ethylating agent, for instance, ethyl iodide or diethyl sulfate, yields the desired this compound product. A similar methodology has been described for the synthesis of 2-(methylthio)-5-nitro-pyridine, where 2-mercapto-5-nitro-pyridine is treated with sodium hydroxide and then dimethylsulfate.

Nitropyridine derivatives are recognized as valuable intermediates in the synthesis of a wide array of heterocyclic compounds with demonstrated biological activities, including antitumor, antiviral, and anti-neurodegenerative properties.[1]

The Biological Activity Landscape of Related Compound Classes

In the absence of direct biological data for ETNP, an examination of its parent structural classes—nitropyridines and 2-thio-substituted pyridines—can provide valuable insights into its potential pharmacological profile.

The Diverse Roles of Nitropyridines

The nitropyridine moiety is a key pharmacophore in a multitude of biologically active compounds:

-

Antimicrobial and Antiparasitic Potential: A range of nitropyridine derivatives have been investigated for their chemotherapeutic properties. For example, certain 2-nitropyridines have demonstrated systemic effects against the protozoan parasite Entamoeba histolytica, while some 3-nitropyridines have shown activity against trichomonads.[2] Furthermore, the related compound 4-nitropyridine-N-oxide has been shown to inhibit quorum sensing in the bacterium Pseudomonas aeruginosa, a mechanism critical for its virulence.[3]

-

Anticancer Applications: The pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry, and its derivatives are integral to the design of many anticancer agents.[4][5] Nitropyridine-containing molecules have been synthesized and evaluated for their antiproliferative activities.[1]

-

Agrochemical Uses: The biological activity of nitropyridines extends to agriculture, where certain derivatives have been developed for use as herbicides.

The Influence of the 2-Thio-Substituent

The incorporation of a thioether linkage at the 2-position of the pyridine ring is known to confer a variety of pharmacological activities:

-

Central Nervous System Effects: Research into thioalkyl pyridine derivatives has suggested potential psychotropic effects, including anticonvulsant, sedative, and anxiolytic properties.[6]

-

Anti-inflammatory Activity: Certain 2-[(phenylthio)methyl]pyridine derivatives have been reported to possess anti-inflammatory properties.[7]

-

Antiproliferative Activity: Pyridine-2(1H)-thione derivatives have served as versatile synthons for the creation of novel compounds with antiproliferative effects against cancer cell lines.[4]

Current Limitations and Future Directions

This review highlights that while the chemical synthesis of this compound is well within the capabilities of modern organic chemistry, its biological profile remains uncharacterized. The core requirements for a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be fulfilled due to the absence of such information in the peer-reviewed scientific literature.

For the scientific and drug development community, this represents a clear and significant knowledge gap. The diverse and potent biological activities of the broader nitropyridine and 2-thio-substituted pyridine classes suggest that this compound may possess unique and potentially valuable pharmacological properties. Therefore, this compound stands as a candidate for initial biological screening and subsequent mechanistic studies. Future research efforts are necessary to elucidate its molecular targets, define its mechanism of action, and quantify its biological effects to determine its potential as a therapeutic agent or research tool.

Due to the lack of specific data on signaling pathways and experimental workflows for this compound, the requested visualizations using Graphviz (DOT language) cannot be generated.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Chemotherapeutically effective nitro compounds. 3rd communication: nitropyridines, nitroimidazopyridines and related compounds (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Ethylthio)-5-nitropyridine: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 2-(Ethylthio)-5-nitropyridine, a nitroaromatic heterocyclic compound. While direct extensive research on this specific molecule is not widely published, this document extrapolates from the available scientific literature on closely related analogs to detail its probable synthesis, chemical properties, and potential biological significance for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the class of nitropyridines, which are pivotal intermediates in the synthesis of a wide array of biologically active molecules.[1] The presence of the nitro group and the ethylthio substituent on the pyridine ring makes it a versatile building block for creating more complex chemical entities with potential applications in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions, a key feature in its synthetic utility.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly accessible databases, its fundamental properties can be inferred.

| Property | Value | Source |

| Molecular Formula | C7H8N2O2S | [2] |

| Molecular Weight | 184.22 g/mol | [2] |

| IUPAC Name | This compound | Inferred |

| CAS Number | Not explicitly found, analog 2-(Methylthio)-5-nitropyridine has related entries. |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically deduced from established methods for analogous compounds, particularly its methylthio counterpart.[3] A probable and efficient synthetic route involves the S-alkylation of 5-nitro-2-pyridinethiol.

Proposed Synthesis of this compound

A likely synthetic pathway for this compound is initiated from 2-mercapto-5-nitropyridine. The thiol is deprotonated with a suitable base to form a thiolate anion, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or diethyl sulfate.

dot

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

The following protocol is an adapted methodology for the synthesis of this compound based on the synthesis of 2-(Methylthio)-5-nitropyridine.[3]

Materials:

-

2-Mercapto-5-nitropyridine (1 equivalent)

-

Sodium hydroxide (1.1 equivalents)

-

Ethyl iodide (1.1 equivalents)

-

Ethanol

-

Water

Procedure:

-

Dissolve 2-mercapto-5-nitropyridine in an aqueous solution of sodium hydroxide with gentle heating.

-

To this solution, add ethyl iodide and shake the mixture vigorously.

-

The resulting precipitate is collected by filtration.

-

The crude product is recrystallized from ethanol to yield pure this compound.

Potential Biological Activity and Applications

While direct biological data for this compound is scarce, the broader class of nitropyridine derivatives has been investigated for a range of biological activities.[1] These compounds serve as crucial intermediates in the development of novel therapeutic agents.

Precursor for Bioactive Molecules

Nitropyridines are versatile precursors for a variety of heterocyclic systems with demonstrated antitumor, antiviral, and anti-neurodegenerative properties.[1] The ethylthio group can be further modified or act as a directing group in subsequent synthetic transformations, while the nitro group can be reduced to an amino group, opening up further avenues for derivatization.

Potential as Enzyme Inhibitors

Derivatives of nitropyridines have shown potential as inhibitors of various enzymes. For instance, certain 5-nitropyridin-2-yl derivatives have exhibited inhibitory activity against chymotrypsin and urease.[1] This suggests that this compound could be a scaffold for designing novel enzyme inhibitors.

dot

Caption: Potential derivatization and biological applications.

Representative Experimental Protocols for Biological Evaluation

To assess the potential biological activity of this compound and its derivatives, standard in vitro assays can be employed. The following are representative protocols adapted from the literature for evaluating related compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the antiproliferative activity of a compound against cancer cell lines.

Procedure:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (concentration inhibiting 50% of cell growth) is then calculated.

Kinase Inhibition Assay (Example: ALK5 Inhibition)

This protocol is used to assess the inhibitory effect of a compound on a specific kinase.[4]

Procedure:

-

Reaction Setup: The kinase, a substrate, and the test compound at various concentrations are added to the wells of a microplate.

-

Reaction Initiation: The reaction is initiated by adding ATP.

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes).

-

Signal Detection: A reagent is added to stop the reaction and generate a luminescent or fluorescent signal that is proportional to the amount of ADP or phosphorylated substrate produced.

-

Measurement: The signal is measured using a plate reader, and the IC50 value is determined.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While direct studies on this molecule are limited, the extensive research on related nitropyridine derivatives provides a strong foundation for exploring its chemical reactivity and biological properties. The synthetic routes are accessible, and established protocols for biological evaluation can be readily applied to uncover its therapeutic potential. Further investigation into this and similar molecules is warranted to expand the arsenal of tools available for drug discovery and development.

References

Theoretical Insights into the Electronic Structure of 2-(Ethylthio)-5-nitropyridine: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for the investigation of the electronic structure of 2-(Ethylthio)-5-nitropyridine. In the absence of extensive experimental data in publicly accessible literature, this document outlines a robust computational methodology based on Density Functional Theory (DFT) to elucidate its molecular geometry, electronic properties, and spectroscopic signatures. This approach serves as a powerful tool for predicting the molecule's reactivity, stability, and potential interactions in biological systems, offering valuable insights for drug design and development.

Molecular Structure and Computational Approach

This compound is a substituted pyridine derivative featuring an electron-donating ethylthio group at the 2-position and an electron-withdrawing nitro group at the 5-position. This substitution pattern is expected to create a significant intramolecular charge transfer, influencing the molecule's overall electronic properties and reactivity.

To investigate these characteristics, a computational study is proposed. The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is CCSC1=NC=C(C=C1)--INVALID-LINK--[O-]. This structure serves as the input for quantum chemical calculations.

Computational Workflow

The proposed computational study follows a standard workflow for analyzing the electronic structure of organic molecules. This involves geometry optimization, frequency analysis, and the calculation of various electronic properties.

In-Depth Technical Guide: Solubility and Stability of 2-(Ethylthio)-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylthio)-5-nitropyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its potential biological activities, which are often associated with the nitropyridine and thioether functional groups. A thorough understanding of its physicochemical properties, particularly solubility in common laboratory solvents and chemical stability under various conditions, is paramount for its successful application in research and development. Poor solubility can impede formulation and bioavailability, while instability can lead to degradation, loss of efficacy, and the formation of potentially toxic byproducts.

This guide outlines standardized protocols for the systematic evaluation of the solubility and stability of this compound, enabling researchers to generate reliable and reproducible data essential for its advancement as a lead compound or pharmacological tool.

Solubility Profile

The solubility of this compound is a critical parameter that influences its handling, formulation, and biological testing. The "like dissolves like" principle suggests that its solubility will be dependent on the polarity of the solvent. The presence of a polar nitro group and a basic pyridine nitrogen may confer some solubility in polar solvents, while the ethylthio group and the aromatic ring contribute to its nonpolar character, suggesting solubility in organic solvents.

Predicted Solubility

Based on its structure, this compound is expected to exhibit low solubility in aqueous media and higher solubility in common organic solvents. The following table provides a framework for recording experimentally determined solubility data.

Quantitative Solubility Data

The following table has been structured to summarize the quantitative solubility data for this compound in a selection of common laboratory solvents at standard temperature. It is recommended to perform these measurements experimentally using the protocol outlined in Section 2.3.

| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Polarity Index | Solubility (mg/mL) at 25°C | Solubility (mol/L) at 25°C |

| Water | 18.02 | 0.997 | 10.2 | TBD | TBD |

| Ethanol | 46.07 | 0.789 | 5.2 | TBD | TBD |

| Methanol | 32.04 | 0.792 | 6.6 | TBD | TBD |

| Isopropanol | 60.10 | 0.786 | 4.3 | TBD | TBD |

| Acetone | 58.08 | 0.791 | 5.1 | TBD | TBD |

| Acetonitrile | 41.05 | 0.786 | 6.2 | TBD | TBD |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | 7.2 | TBD | TBD |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | 6.4 | TBD | TBD |

| Dichloromethane (DCM) | 84.93 | 1.330 | 3.1 | TBD | TBD |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | 4.0 | TBD | TBD |

| TBD: To Be Determined experimentally. |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3]

Objective: To determine the saturation concentration of this compound in various solvents at a constant temperature.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium.

-

Add a known volume of each solvent to the respective vials.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24 to 72 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the solid to settle.

-

Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

-

Data Analysis: The solubility is reported in mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Stability Profile

The stability of this compound is crucial for its storage, handling, and use in experimental assays. Degradation can be influenced by factors such as pH, temperature, and light. Thioethers can be susceptible to oxidation, and nitroaromatic compounds can undergo reduction or photodegradation.

Potential Degradation Pathways

-

Hydrolysis: While the thioether linkage is generally stable to hydrolysis, extreme pH conditions could potentially affect the molecule.

-

Oxidation: The thioether moiety is susceptible to oxidation to the corresponding sulfoxide and sulfone, which could be promoted by oxidizing agents, light, or elevated temperatures.

-

Reduction: The nitro group can be reduced to nitroso, hydroxylamino, and amino functionalities. This is a common metabolic pathway and can also occur chemically.

-

Photodegradation: Aromatic nitro compounds can be sensitive to light, leading to decomposition.

Stability Indicating Data

The following table should be used to record the results of stability studies. The percentage of the parent compound remaining after a specified time under various stress conditions is a key indicator of stability.

| Condition | Time (hours) | % this compound Remaining | Degradants Observed (if any) |

| pH Stability | |||

| 0.1 M HCl (pH ~1) | 24, 48, 72 | TBD | TBD |

| pH 4.0 Buffer | 24, 48, 72 | TBD | TBD |

| pH 7.4 Buffer (Physiological) | 24, 48, 72 | TBD | TBD |

| pH 9.0 Buffer | 24, 48, 72 | TBD | TBD |

| Temperature Stability | |||

| 40°C in pH 7.4 Buffer | 24, 48, 72 | TBD | TBD |

| 60°C in pH 7.4 Buffer | 24, 48, 72 | TBD | TBD |

| Photostability (ICH Q1B) | |||

| Solid State (exposed to light) | 24, 48, 72 | TBD | TBD |

| Solution (pH 7.4, exposed to light) | 2, 4, 8 | TBD | TBD |

| TBD: To Be Determined experimentally. |

Experimental Protocol: Forced Degradation Study for Stability Assessment

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.

Objective: To evaluate the stability of this compound under various stress conditions (pH, temperature, light).

Materials:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M for pH adjustment)

-

Phosphate or other suitable buffers (pH 4.0, 7.4, 9.0)

-

Temperature-controlled chambers/ovens

-

Photostability chamber (compliant with ICH Q1B guidelines)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Methodology:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acidic/Basic Hydrolysis: Add an aliquot of the stock solution to 0.1 M HCl and pH 9.0 buffer.

-

Neutral/Buffered Conditions: Add an aliquot of the stock solution to pH 4.0 and pH 7.4 buffers.

-

Thermal Stress: Incubate the solutions from the buffered conditions at elevated temperatures (e.g., 40°C and 60°C). Protect these samples from light.

-

Photostability: Expose the solid compound and a solution in pH 7.4 buffer to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time Points:

-

Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours). The exact time points may need to be adjusted based on the observed rate of degradation.

-

-

Sample Analysis:

-

At each time point, quench the reaction if necessary (e.g., neutralize acidic/basic samples).

-

Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). A PDA detector is useful for assessing peak purity, and an MS detector can help in identifying the mass of potential degradants.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

-

Analyze the chromatograms for the appearance of new peaks, which indicate degradation products.

-

Caption: Workflow for conducting a forced degradation study to assess stability.

Conclusion

This technical guide provides a framework for the systematic investigation of the solubility and stability of this compound. The outlined experimental protocols, based on standard industry practices, will enable researchers to generate the critical data needed to support its development. Accurate solubility and stability data are foundational to the successful translation of a chemical entity from a laboratory curiosity to a viable candidate for further research and application.

References

Reactivity Profile of the Ethylthio Group in 2-(Ethylthio)-5-nitropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the ethylthio group in 2-(ethylthio)-5-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The presence of a strong electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, dictating the reactivity of the substituents. This document details the key transformations involving the ethylthio group and the nitro functionality, including nucleophilic aromatic substitution (SNAг), oxidation to the corresponding sulfoxide and sulfone, and the reduction of the nitro group. Detailed experimental protocols, quantitative data from analogous systems, and visualizations of reaction mechanisms and workflows are provided to support researchers in the effective utilization of this versatile chemical entity.

Introduction

Halogenated and substituted nitropyridines are pivotal building blocks in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and agrochemicals. The electron-deficient nature of the pyridine ring, exacerbated by the presence of a potent electron-withdrawing nitro group, renders these compounds susceptible to a variety of chemical transformations. This compound is a member of this class, featuring a reactive ethylthio group at the 2-position and a nitro group at the 5-position. This arrangement of functional groups provides a rich platform for a range of chemical modifications, making it a valuable synthon for the generation of diverse molecular scaffolds. Understanding the reactivity profile of the ethylthio group in this specific electronic context is crucial for its strategic application in multi-step syntheses. This guide will explore the three principal reactive pathways of this compound: nucleophilic aromatic substitution, oxidation of the sulfur atom, and reduction of the nitro group.

Reactivity Profile

The reactivity of this compound is primarily governed by the interplay between the electron-withdrawing nitro group and the pyridine nitrogen. This creates a highly electron-deficient aromatic system, activating it towards specific transformations.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the 5-position strongly activates the pyridine ring for nucleophilic aromatic substitution, particularly at the 2- and 6-positions. While the ethylthio group is not as facile a leaving group as a halogen, its departure can be induced under certain conditions, especially with potent nucleophiles or after oxidation to the more electron-withdrawing sulfonyl group. More commonly, the ethylthio group remains, and nucleophilic substitution may occur at other positions if they are suitably activated.

The general mechanism for SNAr on a 2-substituted-5-nitropyridine involves the formation of a resonance-stabilized Meisenheimer complex.

General mechanism for SNAr at the 2-position of this compound.

Reactions with strong nucleophiles such as primary and secondary amines can lead to the displacement of the ethylthio group, although this may require elevated temperatures. The reactivity is significantly enhanced if the ethylthio group is first oxidized to the corresponding sulfone (see Section 2.2), which is a much better leaving group.

Table 1: Representative Yields for SNAr of 2-Chloro-5-nitropyridine with Various Amines (Analogous System)

| Nucleophile (Amine) | Product | Solvent System | Base | Temp. (°C) | Time (h) | Yield (%) |

| Piperidine | 2-(Piperidin-1-yl)-5-nitropyridine | Ethanol | Et₃N | Reflux | 3 | ~95 |

| Morpholine | 4-(5-Nitropyridin-2-yl)morpholine | Ethanol | Et₃N | Reflux | 3 | ~92 |

| Benzylamine | N-Benzyl-5-nitropyridin-2-amine | Isopropanol/H₂O | None | 80 | 2 | ~90 |

| Aniline | N-Phenyl-5-nitropyridin-2-amine | DMF | K₂CO₃ | 100 | 6 | ~85 |

Data is representative of typical SNAr reactions on the analogous 2-chloro-5-nitropyridine system and serves as a guide for expected reactivity.[1]

Oxidation of the Ethylthio Group

The sulfur atom of the ethylthio group is susceptible to oxidation, yielding the corresponding sulfoxide and subsequently the sulfone. This transformation significantly alters the electronic properties of the substituent, making it more electron-withdrawing and increasing the positive charge on the adjacent carbon of the pyridine ring.

Oxidation pathway of the ethylthio group.

Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and Oxone®. The selective oxidation to the sulfoxide can be achieved by using one equivalent of the oxidizing agent at low temperatures, while the formation of the sulfone typically requires an excess of the oxidant and/or higher temperatures.

Table 2: Common Reagents for the Oxidation of Thioethers

| Oxidizing Agent | Target Product | Typical Conditions |

| m-CPBA (1.1 equiv) | Sulfoxide | CH₂Cl₂, 0 °C to rt |

| m-CPBA (>2.2 equiv) | Sulfone | CH₂Cl₂, rt |

| H₂O₂ / Catalyst | Sulfoxide or Sulfone | Varies with catalyst |

| Oxone® | Sulfoxide or Sulfone | CH₃CN/H₂O, rt |

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, a transformation that dramatically changes the electronic character of the pyridine ring. The resulting amino group is a strong electron-donating group, which can be further functionalized, for example, through diazotization or acylation. This reduction is a key step in the synthesis of many biologically active molecules.

Reduction of the nitro group.

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. Chemical reducing agents like tin(II) chloride (SnCl₂) or iron powder in acidic media are also effective and can offer better chemoselectivity in the presence of other reducible functional groups. Care must be taken to choose conditions that do not lead to the cleavage of the ethylthio group.

Table 3: Common Methods for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Solvent | Conditions | Notes |

| H₂ / Pd/C | Ethanol or Methanol | rt, atmospheric pressure | Highly efficient, may cause dehalogenation in analogous systems. |

| H₂ / Raney Ni | Ethanol or Methanol | rt, atmospheric pressure | Often used when dehalogenation is a concern. |

| Fe / NH₄Cl | Ethanol/H₂O | Reflux | Mild and often chemoselective. |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Reflux | Effective for a wide range of substrates. |

Experimental Protocols

The following protocols are generalized procedures adapted from literature for analogous systems and may require optimization for this compound.

Synthesis of this compound

This procedure is adapted from the synthesis of 2-(methylthio)-5-nitropyridine.

-

Materials: 2-Mercapto-5-nitropyridine, sodium hydroxide, ethyl iodide (or diethyl sulfate), water, ethanol.

-

Procedure:

-

Dissolve 2-mercapto-5-nitropyridine (1.0 equiv) in an aqueous solution of sodium hydroxide (1.1 equiv). Gentle heating may be required.

-

To the resulting solution, add ethyl iodide or diethyl sulfate (1.1 equiv) dropwise with vigorous stirring.

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

The product often precipitates from the reaction mixture. Collect the solid by filtration.

-

Wash the solid with water and recrystallize from ethanol to afford pure this compound.

-

Oxidation to 2-(Ethylsulfinyl)-5-nitropyridine (Sulfoxide)

-

Materials: this compound, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated aqueous NaHCO₃, saturated aqueous Na₂SO₃, brine, anhydrous MgSO₄.

-

Procedure:

-

Dissolve this compound (1.0 equiv) in DCM and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.1 equiv) in DCM.

-

Add the m-CPBA solution dropwise to the stirred solution of the thioether at 0 °C.

-

Allow the reaction to stir at 0 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous Na₂SO₃ solution.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfoxide.

-

Purify the product by column chromatography on silica gel.

-

Oxidation to 2-(Ethylsulfonyl)-5-nitropyridine (Sulfone)

-

Materials: this compound, meta-chloroperoxybenzoic acid (m-CPBA, >2.2 equiv), dichloromethane (DCM), saturated aqueous NaHCO₃, saturated aqueous Na₂SO₃, brine, anhydrous MgSO₄.

-

Procedure:

-

Dissolve this compound (1.0 equiv) in DCM.

-

Add m-CPBA (>2.2 equiv) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC until the starting material and sulfoxide intermediate are consumed.

-

Follow the workup and purification procedure described in section 3.2.

-

Reduction to 5-Amino-2-(ethylthio)pyridine

-

Materials: this compound, tin(II) chloride dihydrate (SnCl₂·2H₂O), ethanol, ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄.

-

Procedure:

-

To a solution of this compound (1.0 equiv) in ethanol, add SnCl₂·2H₂O (4-5 equiv).

-

Heat the mixture to reflux and stir for 1-3 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, concentrate the solvent under reduced pressure.

-

Dilute the residue with ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃ until the solution is basic (pH ~8).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting amine by column chromatography or recrystallization.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent modification of this compound.

References

Role of the nitro group in the reactivity of 2-substituted pyridines

An In-depth Technical Guide on the Role of the Nitro Group in the Reactivity of 2-Substituted Pyridines

Introduction

Pyridine is a fundamental heterocyclic aromatic compound, the nitrogen atom of which renders the ring electron-deficient compared to benzene. This inherent electron deficiency, coupled with the electronegativity of the nitrogen atom, makes pyridine and its derivatives less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack. The introduction of a nitro group (NO₂), one of the most powerful electron-withdrawing groups, into the pyridine ring dramatically alters its chemical reactivity.

When positioned at the 2-position, the nitro group's influence is particularly profound. It serves as a potent activating group for nucleophilic aromatic substitution (SₙAr) and a strong deactivating group for electrophilic aromatic substitution.[1] This dual role makes 2-nitropyridine and its derivatives exceptionally valuable intermediates in the synthesis of a wide array of functionalized heterocyclic compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[2][3] This guide provides a detailed exploration of the electronic effects, reaction mechanisms, and synthetic applications governed by the 2-nitro group in pyridine chemistry.

Core Principle: Electronic Effects of the 2-Nitro Group

The reactivity of 2-nitropyridine is dictated by the powerful electron-withdrawing nature of the nitro group, which operates through two primary electronic effects:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyridine ring through the sigma (σ) bond framework.

-

Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the pyridine ring onto its oxygen atoms. This effect is most pronounced at the positions ortho and para to the nitro group.

Together, these effects create a significant electron deficiency across the pyridine ring, particularly at the carbon atoms ortho (position 3) and para (position 5) to the nitro group. This severe reduction in electron density is the primary reason for the heightened reactivity of the ring towards nucleophiles and its deactivation towards electrophiles.[1]

The logical relationship between the electronic properties of the nitro group and the resulting reactivity of the pyridine ring can be summarized as follows:

Enhanced Reactivity in Nucleophilic Aromatic Substitution (SₙAr)

The most significant consequence of placing a nitro group at the 2-position of a pyridine ring is the dramatic activation towards nucleophilic aromatic substitution (SₙAr). This is particularly true when a good leaving group, such as a halogen, is also present on the ring.

Mechanism of Activation

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitro group facilitates this process by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[2]

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic σ-complex (Meisenheimer complex).

-

Stabilization: The negative charge of this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This stabilization lowers the activation energy of the reaction.

-

Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.

The stabilization of the Meisenheimer complex by the 2-nitro group is key to the high reactivity of these substrates.

Quantitative Data on SₙAr Reactions

The presence of the nitro group enables SₙAr reactions to proceed under relatively mild conditions with high efficiency. The following table summarizes data from studies on the nucleophilic substitution of various 2-nitropyridine derivatives.

| Substrate | Nucleophile | Conditions | Reaction Time | Yield (%) | Reference |

| 3-Methoxy-2-nitropyridine | [¹⁸F]Fluoride | 140°C | 1-30 min | 70-89% | [4] |

| 3-Methyl-2-nitropyridine | [¹⁸F]Fluoride | 140°C | 1-30 min | 70-89% | [4] |

| 3-Methoxy-6-methyl-2-nitropyridine | [¹⁸F]Fluoride | 140°C, 30 min | 30 min | 81 ± 1% | [4] |

| 2-Methyl-3,5-dinitropyridine | Thiolates | 50°C, 1 h | 1 h | Good | [5] |

| 2-Styryl-3,5-dinitropyridines | Thiolates | 50°C, 1 h | 1 h | Good | [5] |

Experimental Protocols

Protocol: Synthesis of a 2-Substituted-3-nitropyridine via SₙAr

This protocol provides a general method for the substitution of a chlorine atom in 2-chloro-3-nitropyridine with a sulfur nucleophile, adapted from literature procedures.[3][5]

Materials and Reagents:

-

2-Chloro-3-nitropyridine derivative (1.0 eq)

-

Thiol (e.g., thiophenol, benzyl thiol) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-chloro-3-nitropyridine derivative, potassium carbonate, and anhydrous DMF.

-

Addition of Nucleophile: Add the thiol to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 50-80°C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2-thioether-3-nitropyridine product.

Deactivation in Electrophilic Aromatic Substitution

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the ring nitrogen.[6][7] The addition of a powerful nitro group at the 2-position further deactivates the ring, making electrophilic substitution exceedingly difficult.[1]

Under the strongly acidic conditions required for many electrophilic substitutions (e.g., nitration, sulfonation), the basic nitrogen atom of the pyridine ring is protonated. This forms a pyridinium cation, which is even more severely deactivated towards attack by electrophiles.[8] Consequently, forcing conditions such as high temperatures are required, and even then, the yields are often very low.[7]

Vicarious Nucleophilic Substitution (VNS)

Beyond classical SₙAr, 2-nitropyridines are excellent substrates for Vicarious Nucleophilic Substitution (VNS). VNS is a powerful method for the direct C-H functionalization of electron-deficient aromatic rings.[9] In this reaction, a nucleophile carrying a leaving group attacks a C-H position on the nitropyridine ring (typically ortho or para to the nitro group). This is followed by a base-induced β-elimination of the leaving group to yield a formally substituted product.[9][10] This reaction provides a direct route to alkylated or aminated nitropyridines without the pre-installation of a leaving group on the ring.[9]

Conclusion

The nitro group at the 2-position of a pyridine ring is a dominant controller of its reactivity. Its powerful electron-withdrawing effects profoundly deactivate the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution reactions. This activation, particularly for SₙAr and VNS, is synthetically invaluable, providing reliable and high-yielding pathways to a diverse range of substituted pyridines. The ability to readily displace leaving groups or even the nitro group itself makes 2-nitropyridine derivatives essential building blocks for researchers in medicinal chemistry and materials science, enabling the construction of complex molecular architectures with desired biological or physical properties.

References

- 1. 2-Nitropyridine Research Chemical|High-Purity Reagent [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Potential Biological Targets of 2-(Ethylthio)-5-nitropyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological targets of derivatives of 2-(Ethylthio)-5-nitropyridine. While direct research on this specific scaffold is emerging, this document synthesizes findings from structurally related 5-nitropyridine-2-thio and 5-nitropyridin-2-yl analogs to elucidate likely enzymatic and cellular targets. The information presented herein is intended to guide further research and drug development efforts in oncology, inflammatory diseases, and infectious agents.

Overview of Biological Activities

Derivatives of 5-nitropyridine featuring a sulfur linkage at the 2-position have demonstrated a range of biological activities. The electron-withdrawing nature of the nitro group at the 5-position, combined with the thioether at the 2-position, appears to be a key pharmacophore. Documented activities for analogous compounds include enzyme inhibition and anticancer effects.

Quantitative Data on Biological Targets

The following tables summarize the quantitative data for biological targets identified for compounds structurally related to this compound.

Table 1: Enzyme Inhibition Data

| Compound Class | Target Enzyme | Test Compound/Derivative | IC50 Value |

| 5-Nitropyridin-2-yl Derivative | Chymotrypsin | 5-(5-Nitropyridin-2-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione | 8.67 ± 0.1 µM[1] |

| 5-Nitropyridin-2-yl Derivative | Urease | 5-(5-Nitropyridin-2-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione | 29.21 ± 0.98 µM[1] |

| 5-Nitropyridinethiolate Complex | cGMP Phosphodiesterase (PDE) | (N₂H₅)⁺[Fe(SR)₂(NO)₂]⁻ (R = 5-nitropyridin-2-yl) | Activity noted, specific IC50 not provided[1] |

| 5-Nitropyridinethiolate Complex | Sarcoplasmic Reticulum Ca²⁺-ATPase | (N₂H₅)⁺[Fe(SR)₂(NO)₂]⁻ (R = 5-nitropyridin-2-yl) | Activity noted, specific IC50 not provided[1] |

Table 2: Anticancer Activity Data

| Compound Class | Cell Line | Test Compound/Derivative | IC50 Value |

| Nitropyridine-linked 4-arylidenethiazolidin-4-one | MCF-7 (Breast Cancer) | Derivative 35a (R = OMe) | 6.41 µM[2] |

| Nitropyridine-linked 4-arylidenethiazolidin-4-one | HepG2 (Liver Cancer) | Piperidine derivative 35d | 7.63 µM[2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways affected by this compound derivatives and a general workflow for identifying and characterizing their biological targets.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Urease Inhibition Assay

Principle: This assay determines the inhibitory effect of a compound on the urease-catalyzed hydrolysis of urea to ammonia. The amount of ammonia produced is quantified spectrophotometrically using the indophenol method.

Protocol:

-

Prepare a reaction mixture containing 25 µL of urease enzyme solution and 55 µL of buffer (e.g., phosphate buffer, pH 7.0).

-

Add 5 µL of the test compound solution (dissolved in a suitable solvent like DMSO, followed by dilution in buffer) to the reaction mixture.

-

Pre-incubate the mixture for 15 minutes at 30°C.

-

Initiate the reaction by adding 100 µL of urea solution.

-

Incubate for a defined period (e.g., 30 minutes) at 30°C.

-

Stop the reaction and measure the ammonia production using the indophenol method. This typically involves the addition of a phenol-nitroprusside reagent followed by an alkaline hypochlorite solution, leading to the formation of a colored indophenol complex.

-

Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

-

Calculate the percentage of inhibition relative to a control without the inhibitor. IC50 values are determined by testing a range of inhibitor concentrations.

Chymotrypsin Inhibition Assay

Principle: This assay measures the inhibition of the proteolytic activity of chymotrypsin using a specific chromogenic or fluorogenic substrate.

Protocol:

-

Prepare a reaction buffer (e.g., 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂).

-

In a cuvette or microplate well, add the reaction buffer and a solution of the chymotrypsin substrate (e.g., N-Benzoyl-L-Tyrosine Ethyl Ester, BTEE).

-

Add the test compound at various concentrations.

-

Equilibrate the mixture to 25°C.

-

Initiate the reaction by adding a solution of α-chymotrypsin.

-

Monitor the increase in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a spectrophotometer or fluorometer. For BTEE, the increase in absorbance is monitored at 256 nm.

-

Calculate the initial reaction velocity from the linear portion of the progress curve.

-

Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

cGMP Phosphodiesterase (PDE) Inhibition Assay

Principle: This assay quantifies the ability of a compound to inhibit the hydrolysis of cyclic guanosine monophosphate (cGMP) to guanosine monophosphate (GMP) by a specific PDE isozyme.

Protocol (using [³H]-cGMP):

-

The assay is performed in two steps. In the first step, the PDE enzyme hydrolyzes [³H]-cGMP to [³H]-GMP.

-

Prepare a reaction mixture containing the PDE enzyme in an appropriate assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM MgCl₂, 5 mM 2-mercaptoethanol).

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding a solution of [³H]-cGMP.

-

Incubate the reaction mixture at 30°C for a specified time.

-

In the second step, the reaction is terminated, and the [³H]-GMP is converted to [³H]-guanosine by the addition of snake venom nucleotidase.

-

The [³H]-guanosine is separated from the unreacted [³H]-cGMP using anion-exchange chromatography.

-

The amount of [³H]-guanosine is quantified by scintillation counting.

-

The percentage of inhibition is calculated, and IC50 values are determined.

Ca²⁺-ATPase Inhibition Assay

Principle: This colorimetric assay measures the inhibition of Ca²⁺-ATPase activity by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Protocol:

-

Prepare a reaction mixture containing the source of Ca²⁺-ATPase (e.g., sarcoplasmic reticulum vesicles) in a buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 100 mM KCl, 5 mM MgCl₂).

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a defined period.

-

Terminate the reaction by adding a solution that stops the enzyme and allows for the colorimetric detection of Pi. A common reagent is a malachite green-molybdate solution, which forms a colored complex with Pi.

-

Measure the absorbance of the complex at a specific wavelength (e.g., 660 nm).

-

A control reaction without Ca²⁺ (chelated with EGTA) is run to determine the basal, non-Ca²⁺-dependent ATPase activity, which is then subtracted.

-

Calculate the percentage of inhibition of Ca²⁺-ATPase activity and determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol for MCF-7 and HepG2 Cell Lines:

-

Seed MCF-7 or HepG2 cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

-

Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion

The available evidence suggests that derivatives of this compound are likely to exhibit inhibitory activity against a range of enzymes, including proteases, ureases, and phosphodiesterases, as well as possess anticancer properties. The provided data and protocols serve as a foundational resource for researchers to further investigate the therapeutic potential of this chemical scaffold. Future work should focus on synthesizing and screening a library of this compound derivatives to identify specific and potent inhibitors for validated biological targets.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-(Ethylthio)-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful and versatile reaction in organic synthesis, particularly for the functionalization of electron-deficient aromatic and heteroaromatic systems. The pyridine ring, when substituted with a strong electron-withdrawing group such as a nitro group, becomes highly activated towards nucleophilic attack. This application note provides a detailed protocol for the SNAr reaction on 2-(Ethylthio)-5-nitropyridine, a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. The ethylthio group at the 2-position serves as a suitable leaving group, allowing for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates.

The reaction proceeds through a well-established addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The presence of the nitro group at the 5-position is crucial for stabilizing this intermediate, thereby facilitating the substitution reaction. These reactions are instrumental in drug discovery and development for creating libraries of substituted 5-nitropyridine derivatives for screening and lead optimization.

General Reaction Mechanism

The nucleophilic aromatic substitution on this compound follows a two-step addition-elimination pathway. First, the nucleophile attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge over the aromatic ring and onto the electron-withdrawing nitro group. In the second step, the ethylthiolate leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.

Caption: General mechanism of the SNAr reaction on this compound.

Experimental Workflow

The general workflow for the nucleophilic aromatic substitution on this compound involves reaction setup, monitoring, workup, and purification of the final product.

Caption: Experimental workflow for the SNAr synthesis.

Data Presentation

The following tables provide representative, albeit generalized, reaction conditions and expected outcomes for the nucleophilic aromatic substitution on this compound with various classes of nucleophiles. Note that the ethylthio group is a less reactive leaving group than a halide; therefore, reaction times may be longer and temperatures higher compared to analogous reactions with 2-chloro-5-nitropyridine.

Table 1: Reaction with Amine Nucleophiles

| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Time (h) | Expected Product |

| Piperidine | DMF | K₂CO₃ | 80-100 | 4-8 | 2-(Piperidin-1-yl)-5-nitropyridine |

| Morpholine | DMSO | Et₃N | 80-100 | 4-8 | 4-(5-Nitropyridin-2-yl)morpholine |

| Aniline | DMF | K₂CO₃ | 100-120 | 6-12 | N-(5-Nitropyridin-2-yl)aniline |

| Benzylamine | Acetonitrile | K₂CO₃ | Reflux | 6-12 | N-Benzyl-5-nitropyridin-2-amine |

Table 2: Reaction with Oxygen Nucleophiles

| Nucleophile (Alkoxide) | Solvent | Base | Temperature (°C) | Time (h) | Expected Product |